![molecular formula C14H13BrO3 B139402 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid CAS No. 27655-95-4](/img/structure/B139402.png)
2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid
Overview
Description
2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid is a chemical compound with the molecular formula C14H13BrO3 and a molecular weight of 309.16 g/mol . It is also known by other names such as Naproxen Impurity C and (αS)-5-Bromo-6-methoxy-α-methyl-2-naphthaleneacetic acid . This compound is primarily used as a pharmaceutical impurity standard .
Mechanism of Action
Target of Action
The primary target of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, also known as Naproxen Impurity C , is the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.
Mode of Action
This compound acts as an inhibitor of the COX enzymes . By binding to these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Preparation Methods
The synthesis of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid involves several steps. One common method includes the bromination of 6-methoxynaphthalene followed by a Friedel-Crafts acylation reaction to introduce the propanoic acid moiety . The reaction conditions typically involve the use of bromine and a Lewis acid catalyst such as aluminum chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid is primarily recognized as an impurity in the synthesis of naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). Its structural similarity to naproxen allows researchers to study its pharmacological effects and potential therapeutic uses. The compound may provide insights into the development of new analgesics with improved efficacy and safety profiles .
Mechanism of Action Studies
The compound's mechanism of action involves interaction with cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. By studying its effects on COX activity, researchers can better understand the anti-inflammatory properties of brominated naphthalene derivatives and their potential to mitigate pain and inflammation .
Synthesis of Novel Compounds
As a building block in organic synthesis, this compound can be utilized to create more complex molecules. Its unique functional groups enable chemists to explore various reaction mechanisms and develop new derivatives with enhanced biological activities .
Case Study 1: Analgesic Properties
Research has demonstrated that compounds structurally related to naproxen exhibit similar analgesic properties. A study evaluated the anti-inflammatory effects of various brominated naphthalene derivatives, including this compound, showing promising results in reducing inflammation in animal models .
Case Study 2: Synthesis Optimization
A recent investigation focused on optimizing the synthesis of this compound as an impurity standard for naproxen production. The study highlighted the importance of controlling reaction conditions to minimize impurities while maximizing yield, thus enhancing the quality of pharmaceutical formulations .
Comparison with Similar Compounds
2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid can be compared with other similar compounds such as:
2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid: This compound has an iodine substituent instead of bromine, which affects its reactivity and biological activity.
2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid:
The uniqueness of this compound lies in its specific bromine substituent, which imparts distinct chemical and biological characteristics .
Biological Activity
2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, commonly referred to as 5-Bromonaproxen , is a chemical compound with the molecular formula and a molecular weight of 309.16 g/mol. It is structurally related to naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention primarily as a pharmaceutical impurity in naproxen manufacturing, yet emerging studies suggest it possesses notable biological activities, particularly anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of 5-Bromonaproxen includes a naphthalene ring with a bromine atom and a methoxy group, influencing its reactivity and biological activity. The presence of the carboxylic acid group is critical for its interaction with biological targets.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. Thus, it shares similar pharmacological properties with naproxen, making it relevant for treating inflammatory conditions such as arthritis.
Biological Activity Overview
Research indicates that 5-Bromonaproxen exhibits significant anti-inflammatory and analgesic activities. Its effectiveness has been demonstrated in various in vivo models:
- Anti-inflammatory Activity : Studies have shown that at doses around 100 mg/kg, 5-Bromonaproxen significantly reduces inflammation in carrageenan-induced paw edema models.
- Analgesic Activity : The compound has also been tested for analgesic effects using p-benzoquinone-induced abdominal contraction tests, showing promising results comparable to established NSAIDs.
Comparative Analysis
To better understand the biological activity of 5-Bromonaproxen, it is useful to compare it with other related compounds. The following table summarizes key findings from various studies:
Compound | Anti-inflammatory Activity | Analgesic Activity | Comparison to Naproxen |
---|---|---|---|
5-Bromonaproxen | Significant (100 mg/kg) | High | Similar |
Naproxen | High | High | Reference |
Indometacin | Very High | Very High | Higher than both |
Case Studies
- Study on Analgesic Efficacy : In a study assessing the analgesic potential of various naphthalene derivatives, 5-Bromonaproxen was found to have lower ulcerogenic properties compared to naproxen while maintaining comparable analgesic effects. This suggests a potentially safer profile for long-term use in pain management .
- In Vivo Evaluation : Another investigation evaluated the compound's anti-inflammatory effects in animal models, confirming its ability to significantly reduce edema without inducing gastric lesions typically associated with NSAIDs.
Synthesis and Applications
The synthesis of this compound involves several steps, including bromination of 6-methoxynaphthalene followed by acylation. Its primary application lies in quality control as an impurity reference standard in pharmaceutical formulations, particularly for naproxen .
Properties
IUPAC Name |
2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRWXNBIQCMXSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950307 | |
Record name | 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30950307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27655-95-4 | |
Record name | (±)-5-Bromonaproxen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27655-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1)-5-Bromo-6-methoxy-alpha-methylnaphthalene-2-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027655954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30950307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-5-bromo-6-methoxy-α-methylnaphthalene-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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